3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride
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Overview
Description
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a combination of oxygen and nitrogen atoms within a bicyclic framework, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a cyclization reaction. This can be achieved using a combination of cyclization agents and specific reaction conditions to ensure the formation of the desired bicyclic structure.
Introduction of Functional Groups: After forming the bicyclic core, functional groups such as the acetic acid moiety are introduced through various chemical reactions. This step may involve the use of reagents like acetic anhydride or acetyl chloride under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form. This is typically achieved by reacting the compound with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions, particularly those involving nitrogen and oxygen atoms.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to target molecules with high affinity, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid oxalate
- 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid sulfate
Uniqueness
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride is unique due to its specific hydrochloride salt form, which imparts distinct solubility and stability properties. Compared to its oxalate and sulfate counterparts, the hydrochloride form may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
1389264-26-9 |
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Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-[(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7;/h6-8,10H,1-5H2,(H,11,12);1H/t6?,7-,8+; |
InChI Key |
SHYQVAFUHDAGCS-OPZYXJLOSA-N |
Isomeric SMILES |
C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O.Cl |
SMILES |
C1C(CC2COCC1N2)CC(=O)O.Cl |
Canonical SMILES |
C1C(CC2COCC1N2)CC(=O)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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